Bienvenue dans la boutique en ligne BenchChem!

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Hydrogen bonding drug design physicochemical property

This indoline-thiophene-ethyl benzamide features a 4-methyl-3-nitro substitution that markedly differentiates it from unsubstituted, 4-chloro, or 4-bromo analogs. The 3-nitro group provides strong electron withdrawal (σₘ = +0.71) and doubles the hydrogen-bond acceptor count versus the baseline benzamide, supporting fragment-based and structure-guided design. Its modest +0.2 LogP shift enables fine-tuned CNS penetration without increasing molecular weight. Ideal for laboratories building SAR panels or developing hypoxia-activated prodrugs.

Molecular Formula C22H21N3O3S
Molecular Weight 407.49
CAS No. 898407-35-7
Cat. No. B2643069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide
CAS898407-35-7
Molecular FormulaC22H21N3O3S
Molecular Weight407.49
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43)[N+](=O)[O-]
InChIInChI=1S/C22H21N3O3S/c1-15-8-9-17(13-19(15)25(27)28)22(26)23-14-20(21-7-4-12-29-21)24-11-10-16-5-2-3-6-18(16)24/h2-9,12-13,20H,10-11,14H2,1H3,(H,23,26)
InChIKeyKDTWLUFNAOQVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 898407-35-7): Structural Identity and Procurement Baseline


N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 898407-35-7) is a synthetic small molecule belonging to the class of indoline-thiophene-ethyl benzamide derivatives. Its core structure features a 1-(indolin-1-yl)-1-(thiophen-2-yl)ethylamine linker coupled to a 4-methyl-3-nitrobenzamide warhead . The compound is catalogued by multiple chemical suppliers as a research-grade biochemical tool, typically with ≥95% purity, and is listed in CAS-registry-linked inventories . However, at the time of this evidence guide, no peer-reviewed primary research article, patent, or authoritative database entry has been identified that reports quantitative biological activity, selectivity, pharmacokinetic, or in vivo efficacy data specifically for this molecule. The evidence presented below is therefore predominantly based on structural class inference from closely related indoline-thiophene benzamide analogs, and should be interpreted as a starting point for differentiation rather than a confirmation of validated biological performance.

Why N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide Cannot Be Casually Replaced by In-Class Analogs


The indoline-thiophene-ethyl benzamide scaffold is not functionally interchangeable across different benzamide substituents. The 4-methyl-3-nitro pattern present in this compound introduces a distinct electronic environment: the nitro group is a strong electron-withdrawing moiety that can participate in hydrogen bonding and alter the π-stacking interactions of the benzamide ring, while the methyl group at the 4-position contributes steric bulk and modulates lipophilicity [1]. Closely related analogs such as the unsubstituted benzamide (CAS 898459-21-7) or the 4-chloro variant (CAS 898407-35-7 analogs) lack the nitro group entirely, resulting in significantly different hydrogen-bond acceptor capacity, dipole moment, and potential for nitro-reductase-mediated metabolism. These differences can lead to divergent target binding, off-target profiles, and metabolic stability, making generic substitution scientifically unjustified without direct comparative data. The following quantitative evidence sections explore the dimensions along which the 4-methyl-3-nitro substitution may confer differentiation, based on the best available class-level and cross-study comparable data.

Quantitative Differentiation Evidence for N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide: A Comparator-Based Analysis


Hydrogen-Bond Acceptor Capacity: 4-Methyl-3-nitrobenzamide vs. Unsubstituted Benzamide

The 3-nitro group on the benzamide ring of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide introduces two additional hydrogen-bond acceptor (HBA) atoms (the nitro oxygen atoms) compared to the unsubstituted benzamide analog (CAS 898459-21-7) [1]. In silico analysis using PubChem-computed descriptors (2021.05.07 release) indicates that the unsubstituted benzamide analog has 2 HBA atoms, whereas the 4-methyl-3-nitrobenzamide counterpart is predicted to have 5 HBA atoms (amide oxygen, two nitro oxygens, and one thiophene sulfur) [1]. This increase in HBA count can directly influence target binding thermodynamics, aqueous solubility, and membrane permeability in a quantifiable manner.

Hydrogen bonding drug design physicochemical property nitro group

Lipophilicity Modulation: 4-Methyl vs. 4-H Substituent on Benzamide

The addition of a methyl group at the 4-position of the benzamide ring in N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide is predicted to increase the partition coefficient (LogP) relative to the 4-unsubstituted analog [1]. Using the fragment-based XLogP3 method (PubChem 2021.05.07), the unsubstituted benzamide analog (C21H20N2OS, MW 348.46) has a predicted XLogP3 of ~3.5, while the 4-methyl-3-nitro derivative (C22H21N3O3S, MW 407.49) incorporates both a methyl (+0.5 LogP contribution) and a nitro group (-0.3 LogP contribution), yielding a net estimated XLogP3 of ~3.7 [1]. This modest increase in lipophilicity may enhance passive membrane permeability by approximately 0.2 log units.

Lipophilicity LogP ADME physicochemical property

Electron-Withdrawing Capacity: Nitro vs. Chloro Substituents on Benzamide

The 3-nitro substituent in N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide has a Hammett σₘ value of +0.71, significantly stronger than the σₘ value of +0.37 for the 4-chloro substituent found in the analog 4-chloro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide [1]. This difference in electron-withdrawing strength can quantitatively affect the π-electron density of the benzamide ring, altering its ability to engage in π-π stacking with aromatic residues in a protein target or to undergo metabolic nitro-reduction. The stronger electron deficiency introduced by the nitro group may also increase the susceptibility of the benzamide carbonyl to nucleophilic attack, potentially leading to different covalent binding profiles.

Electronic effect SAR nitro group chlorine reactivity

Optimal Scientific Use-Cases for N-(2-(Indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide (CAS 898407-35-7)


Chemical Probe Development Requiring Enhanced Hydrogen-Bonding Capacity

Medicinal chemistry programs that have identified a target pocket requiring multiple hydrogen-bond acceptors for tight binding may specifically source N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide rather than the unsubstituted benzamide analog. The predicted 5 HBA atoms (vs. 2 in the baseline analog) provide a structurally grounded rationale for selecting this compound in fragment-based or structure-guided design campaigns [1].

CNS-Penetrant Lead Optimization with Precise Lipophilicity Control

In CNS drug discovery, where the therapeutic window for LogP is narrow, the modest +0.2 LogP shift predicted for this compound relative to the unsubstituted benzamide may be exploited to fine-tune brain permeability without introducing additional heteroatoms that would increase molecular weight [1]. Procurement of this compound allows testing of the methyl-nitro substitution as a lipophilicity-tuning strategy.

Nitro-Reductase Prodrug or Hypoxia-Activated Probe Design

The presence of the 3-nitro group, with its strong electron-withdrawing character (σₘ = +0.71), makes this compound a candidate for development as a nitro-reductase substrate or hypoxia-activated prodrug. Compared to the 4-chloro analog (σₘ ≈ +0.37), the nitro-benzamide provides a distinctly more electron-deficient aromatic ring, which may be preferentially reduced under hypoxic conditions [1].

SAR Exploration of Indoline-Thiophene-Ethyl Benzamide Series

For laboratories systematically exploring the structure-activity relationships of indoline-thiophene-ethyl benzamides, this compound fills a specific substitution space (4-methyl-3-nitro) that is not covered by the unsubstituted, 4-chloro, 4-bromo, or 2,4-dichloro analogs. Its inclusion in a compound library enables direct head-to-head comparisons of the nitro group's impact on target engagement, metabolic stability, and cellular activity [1].

Quote Request

Request a Quote for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.